N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
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Overview
Description
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is a chemical compound that belongs to the thiadiazole family. This compound has gained attention in scientific research due to its potential therapeutic properties and its ability to modulate various biological pathways. The adamantyl group in its structure contributes to its stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide typically involves the reaction of 1-adamantylamine with thiocarbohydrazide to form the thiadiazole ring. This intermediate is then reacted with cyclohexanecarboxylic acid chloride under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar steps as the laboratory methods, with optimizations for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The adamantyl and cyclohexanecarboxamide groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted thiadiazole derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide has been studied for its potential therapeutic applications in various fields:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Investigated for its role in modulating biological pathways and enzyme activities.
Medicine: Explored for its anti-inflammatory, anti-cancer, and neuroprotective properties.
Mechanism of Action
The mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide involves the inhibition of specific enzymes and modulation of biological pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, it inhibits histone deacetylases (HDACs), which regulate gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]benzamide
- 5-(1-adamantyl)-1,3,4-thiadiazoline-2-thione
- 2-[5-(1-adamantyl)-2-thioxo-1,3,4-thiadiazolin-3-yl]acetic acid
Uniqueness
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is unique due to its specific combination of the adamantyl group and the thiadiazole ring, which imparts stability and enhances its biological activity. This compound’s ability to modulate multiple biological pathways makes it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3OS/c23-16(15-4-2-1-3-5-15)20-18-22-21-17(24-18)19-9-12-6-13(10-19)8-14(7-12)11-19/h12-15H,1-11H2,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SATNSPVUUMNMEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NN=C(S2)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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